

# An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrodibenzothiophene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Nitrodibenzothiophene**

Cat. No.: **B130779**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Nitrodibenzothiophene** is an aromatic organic compound featuring a dibenzothiophene core structure substituted with a nitro group. Dibenzothiophene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) containing a thiophene ring fused with two benzene rings. These compounds are of interest to researchers in environmental science due to their presence in fossil fuels and as products of incomplete combustion, as well as in medicinal chemistry as scaffolds for designing new therapeutic agents. Understanding the physicochemical properties of **2-Nitrodibenzothiophene** is crucial for predicting its environmental fate, transport, bioavailability, and potential as a building block in drug discovery and materials science.

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Nitrodibenzothiophene**, details the experimental protocols for their determination, and presents logical workflows relevant to its characterization and synthesis.

## Physicochemical Data

The quantitative physicochemical properties of **2-Nitrodibenzothiophene** are summarized in the table below for easy reference and comparison.

| Property             | Value                                                                                                                                                                         | Source(s)                               |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name           | 2-Nitrobenzo[b,d]thiophene                                                                                                                                                    | <a href="#">[1]</a>                     |
| CAS Number           | 6639-36-7                                                                                                                                                                     | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula    | C <sub>12</sub> H <sub>7</sub> NO <sub>2</sub> S                                                                                                                              | <a href="#">[1]</a>                     |
| Molecular Weight     | 229.25 g/mol                                                                                                                                                                  | N/A                                     |
| Melting Point        | 186 °C                                                                                                                                                                        | <a href="#">[1]</a>                     |
| Boiling Point        | 423 °C                                                                                                                                                                        | <a href="#">[1]</a>                     |
| Density              | 1.441 g/cm <sup>3</sup>                                                                                                                                                       | <a href="#">[1]</a>                     |
| Flash Point          | 209 °C                                                                                                                                                                        | <a href="#">[1]</a>                     |
| Solubility           | Sparingly soluble in<br>Chloroform, Slightly soluble in<br>DMSO (with sonication)                                                                                             | N/A                                     |
| logP (Octanol/Water) | No experimental data<br>available. A computed value<br>for the related 2-Nitro-1-<br>benzothiophene is 3.1. <a href="#">[3]</a>                                               | <a href="#">[3]</a>                     |
| pKa                  | Not applicable for typical<br>aqueous systems. As a neutral<br>nitroaromatic compound, it is<br>not expected to ionize<br>significantly under<br>physiological pH conditions. | N/A                                     |

## Experimental Protocols

The determination of physicochemical properties requires standardized and reproducible experimental methods. The following sections detail the typical protocols for measuring the key properties of a solid organic compound like **2-Nitrobenzo[b,d]thiophene**, with reference to established methodologies such as the OECD Guidelines for the Testing of Chemicals.[\[4\]](#)[\[5\]](#)

## Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)[6][7]

- Sample Preparation: A small amount of finely powdered, dry **2-Nitrobiphenyl** is packed into a thin-walled capillary tube to a height of 1-2 mm. The tube is sealed at one end.
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a calibrated digital melting point apparatus.
- Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point. Continuous stirring of the heating bath is essential for uniform temperature distribution.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.
- Reporting: The melting point is reported as the range T1-T2. A narrow range (e.g., 0.5-1.0 °C) is indicative of high purity.

## Solubility Determination

Solubility is determined by establishing the saturation point of the solute in a specific solvent at a given temperature. The general principle of "like dissolves like" suggests that **2-Nitrobiphenyl**, a largely nonpolar aromatic compound, will have limited solubility in polar solvents like water and higher solubility in organic solvents.[8]

Methodology: Shake-Flask Method (OECD Guideline 105)

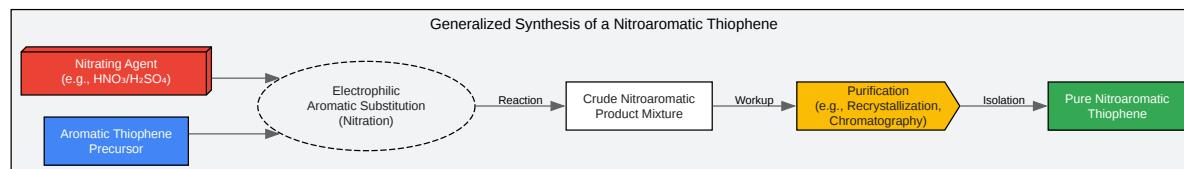
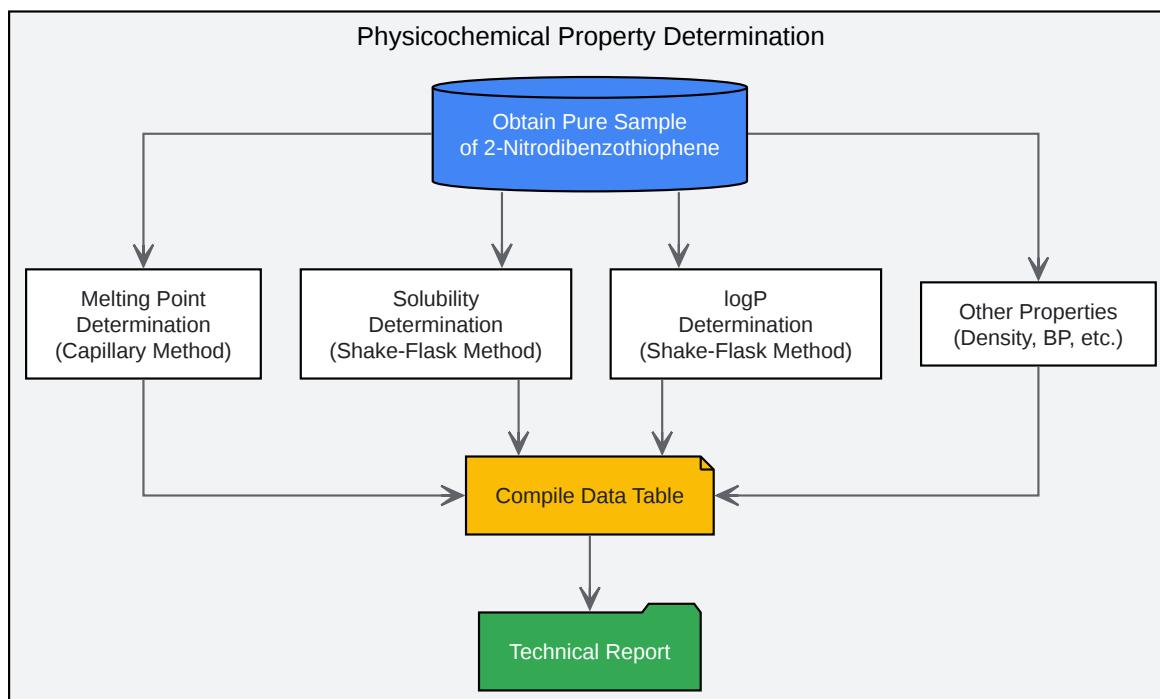
- Preparation: A predetermined amount of **2-Nitrobiphenyl** is weighed and added to a known volume of the solvent (e.g., water, DMSO, chloroform) in a flask.
- Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure

equilibrium is reached.[9]

- Phase Separation: After equilibration, the mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **2-Nitrodibenzothiophene** in the clear supernatant (the saturated solution) is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is expressed as mass per unit volume (e.g., mg/L or g/100 mL). The process is repeated with different initial amounts to confirm saturation.

## Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.



Methodology: Shake-Flask Method (OECD Guideline 107)[10][11]

- Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[11]
- Sample Preparation: A small, accurately weighed amount of **2-Nitrodibenzothiophene** is dissolved in the n-octanol phase. This pre-solution is then mixed with the water phase in a separatory funnel or vial. The ratio of the volumes of the two phases is chosen based on the expected logP.
- Partitioning: The mixture is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium. The funnel is then allowed to stand undisturbed for complete phase separation.
- Analysis: The concentration of **2-Nitrodibenzothiophene** in both the n-octanol and the aqueous phase is determined using an appropriate analytical method (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as

its base-10 logarithm (logP).

## Visualizations: Workflows and Relationships

To illustrate the processes involved in characterizing and synthesizing nitroaromatic compounds, the following diagrams are provided in the DOT language for Graphviz.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Nitrodibenzo[b,d]thiophene | CAS 6639-36-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 2-NITRODIBENZOTHIOPHENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Nitro-1-benzothiophene | C8H5NO2S | CID 11830017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. oecd.org [oecd.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrodibenzo[b,d]thiophene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130779#physicochemical-properties-of-2-nitrodibenzo[b,d]thiophene]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)